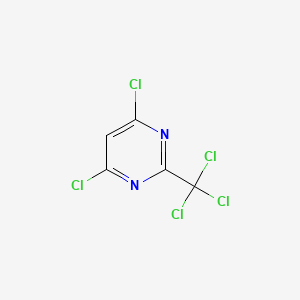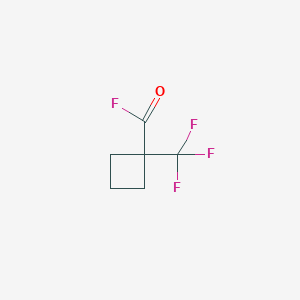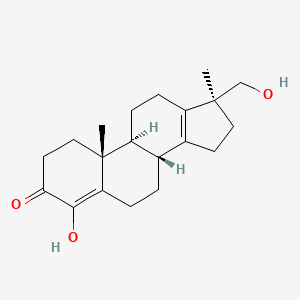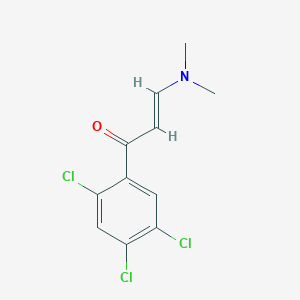
Dichlorofluoromethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorofluoromethylsilane is a chemical compound with the formula CH₂Cl₂SiF It is a member of the organosilicon family, which includes compounds containing carbon-silicon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorofluoromethylsilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the fluorination of dichloromethylsilane using antimony trifluoride .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of reactive chemicals and the use of specialized equipment to maintain the required reaction conditions. Safety measures are crucial due to the potential hazards associated with the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Dichlorofluoromethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can react with unsaturated compounds to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include antimony trifluoride for fluorination and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, fluorination reactions can produce difluoromethylsilane, while substitution reactions can yield a variety of organosilicon compounds .
Scientific Research Applications
Dichlorofluoromethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in modifying biological molecules and as a tool in biochemical research.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of dichlorofluoromethylsilane involves its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with various elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the fluorine atom.
Difluoromethylsilane: Contains two fluorine atoms instead of one.
Dichlorodimethylsilane: Contains two methyl groups instead of one fluorine and one chlorine.
Uniqueness
Dichlorofluoromethylsilane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
420-58-6 |
|---|---|
Molecular Formula |
CH3Cl2FSi |
Molecular Weight |
133.02 g/mol |
IUPAC Name |
dichloro-fluoro-methylsilane |
InChI |
InChI=1S/CH3Cl2FSi/c1-5(2,3)4/h1H3 |
InChI Key |
HAQCYFVZKUAIEU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)

![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)


![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)



